molecular formula C19H12BrNO4 B3894921 (E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3894921
M. Wt: 398.2 g/mol
InChI Key: BVEYLUKYPQYSDE-PKNBQFBNSA-N
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Description

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a furan ring substituted with a bromophenyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 4-nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide in an ethanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the bromophenyl group may facilitate binding through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one
  • (E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one
  • (E)-3-[5-(4-methylphenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one

Uniqueness

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of the bromophenyl group, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This distinguishes it from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO4/c20-15-5-1-14(2-6-15)19-12-10-17(25-19)9-11-18(22)13-3-7-16(8-4-13)21(23)24/h1-12H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEYLUKYPQYSDE-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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